Nitrocaphane

Übersicht

Beschreibung

Nitrocaphan ist ein vielversprechender neuer pharmazeutischer Wirkstoff, der in den letzten Jahren aufgrund seines potenziellen therapeutischen Nutzens große Aufmerksamkeit erlangt hat. Bekannt unter dem Handelsnamen NitroCaph, wird das Medikament derzeit von mehreren führenden Forschungseinrichtungen untersucht, darunter die National Institutes of Health und verschiedene prominente Pharma-Labore in Europa und Asien . Nitrocaphan gehört zur Klasse der Nitroheterocyclen, bei denen es sich um Verbindungen handelt, die eine Nitrogruppe an einem heterocyclischen Ringsystem tragen . Ursprünglich wurde Nitrocaphan für sein Potenzial zur Behandlung bestimmter Krebsarten entwickelt, insbesondere solcher, die gegen konventionelle Therapien resistent sind . laufende Forschung hat gezeigt, dass es ein breiteres Anwendungsspektrum haben könnte, darunter die Behandlung chronisch-entzündlicher Erkrankungen und bestimmter bakterieller Infektionen .

Vorbereitungsmethoden

Die Herstellung von Nitrocaphan umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine Methode beinhaltet die Bromierungsreaktion zur Synthese von NCIV, gefolgt von einer nucleophilen Substitutionsreaktion zur Synthese von NCV und schließlich einem Chlorierungsschritt . Eine andere Methode beinhaltet die Herstellung eines Nitrocaphan-Lipids zur Unterdrückung von Tumoren, das proportional aus Nitrocaphan, Phosphatid, Cholesterin und unterstützenden Additiven durch Alkoholfüllmethode, Filmbestreuungsmethode, Umkehrphasenverdampfungsmethode, Extrusionsmethode oder mechanische Methode hergestellt wird .

Analyse Chemischer Reaktionen

Nitrocaphan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die bioreduktive Aktivierung unter hypoxischen Bedingungen, die zur Bildung reaktiver Sauerstoffspezies führt . Diese reaktiven Sauerstoffspezies schädigen zelluläre Bestandteile wie DNA, Proteine und Lipide und lösen letztendlich den programmierten Zelltod (Apoptose) in Krebszellen aus . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind geschädigte DNA, Proteine und Lipide, die zu den therapeutischen Wirkungen der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

Nitrocaphan hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung von Nitroheterocyclen und ihren Wirkmechanismen verwendet . In der Biologie wird es verwendet, um die Auswirkungen von oxidativem Stress und DNA-Schäden auf zelluläre Prozesse zu untersuchen . In der Medizin wird Nitrocaphan auf sein Potenzial zur Behandlung verschiedener Krebsarten, chronisch-entzündlicher Erkrankungen und bakterieller Infektionen untersucht . In der Industrie wird es bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Nitrocaphan ist vielschichtig und umfasst mehrere biochemische Pfade. In erster Linie entfaltet das Medikament seine Wirkung, indem es oxidativen Stress in Krebszellen induziert . Die Nitrogruppe von Nitrocaphan wird unter hypoxischen Bedingungen bioreduktiv aktiviert, was zur Bildung von reaktiven Sauerstoffspezies führt . Diese reaktiven Sauerstoffspezies schädigen zelluläre Bestandteile wie DNA, Proteine und Lipide und lösen letztendlich den programmierten Zelltod (Apoptose) in Krebszellen aus . Neben der Induktion von oxidativem Stress hemmt Nitrocaphan bestimmte Enzyme, die für die DNA-Reparatur unerlässlich sind, wie z. B. die Poly(ADP-Ribose)-Polymerase . Darüber hinaus moduliert Nitrocaphan entzündungshemmende Pfade, indem es die Aktivität des Kernfaktors-kappa B hemmt, die Produktion pro-inflammatorischer Zytokine reduziert und apoptotische Pfade fördert .

Wirkmechanismus

The mechanism of action of Nitrocaphane is multifaceted and involves several biochemical pathways. Primarily, the drug exerts its effects by inducing oxidative stress within cancer cells . This compound’s nitro group undergoes bioreductive activation in hypoxic conditions, leading to the formation of reactive oxygen species . These reactive oxygen species damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells . In addition to inducing oxidative stress, this compound inhibits specific enzymes that are essential for DNA repair, such as poly (ADP-ribose) polymerase . Moreover, this compound modulates inflammatory pathways by inhibiting the activity of nuclear factor-kappa B, reducing the production of pro-inflammatory cytokines and promoting apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Nitrocaphan ist unter den Nitroheterocyclen einzigartig durch seinen vielschichtigen Wirkmechanismus und sein breites therapeutisches Anwendungsspektrum . Zu den ähnlichen Verbindungen gehören andere Nitroheterocyclen, die eine Nitrogruppe an einem heterocyclischen Ringsystem tragen . Nitrocaphans Fähigkeit, oxidativen Stress zu induzieren, DNA-Reparaturenzyme zu hemmen und entzündungshemmende Pfade zu modulieren, hebt es von anderen Verbindungen in dieser Kategorie ab .

Eigenschaften

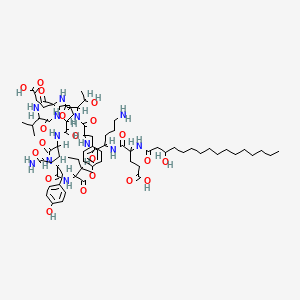

IUPAC Name |

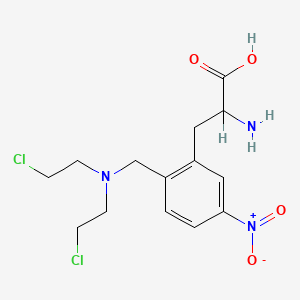

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBTZMUIBMIPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201485 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54940-95-3 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocaphane/3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROCAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)